molecular formula C11H23NO4 B2680649 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 1221342-68-2

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate

Cat. No.: B2680649
CAS No.: 1221342-68-2
M. Wt: 233.308
InChI Key: CQCUEYQRQNDGLF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is an organic compound that belongs to the class of esters and amines. It is characterized by the presence of a tert-butyl ester group and an amino group substituted with a 2,2-dimethoxyethyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 2,2-dimethoxyethylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 2,2-dimethoxyethyl group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(2,2-dimethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-9(13)6-7-12-8-10(14-4)15-5/h10,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCUEYQRQNDGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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